p-Hydroxybenzalacetone

Vue d'ensemble

Description

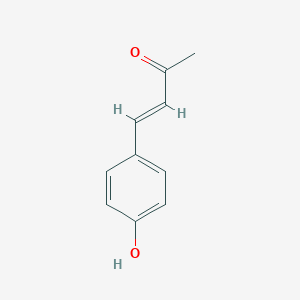

(3E)-4-(4-Hydroxyphenyl)but-3-en-2-one, also known as 4-hydroxycinnamoyl methane or p-hydroxybenzalacetone, belongs to the class of organic compounds known as hydroxycinnamic acids and derivatives. Hydroxycinnamic acids and derivatives are compounds containing an cinnamic acid (or a derivative thereof) where the benzene ring is hydroxylated (3E)-4-(4-Hydroxyphenyl)but-3-en-2-one is considered to be a practically insoluble (in water) and relatively neutral molecule.

P-hydroxyphenylbut-3-ene-2-one is an enone in which a 4-hydroxyphenyl group is attached to the beta-carbon atom of but-3-en-2-one. It is a member of phenols and an enone.

Mécanisme D'action

Target of Action

4-Hydroxybenzylideneacetone (4-HBA) is an organic synthesis intermediate . Its primary target is the enzyme 2-deoxy-D-ribose 5-phosphate aldolase (DERA), which is overexpressed in E. coli BL21 (DE3) and acts as a catalyst for enzymatic aldol reactions .

Mode of Action

The mode of action of 4-HBA involves an aldol reaction between 4-hydroxybenzaldehyde (4-HBD) and acetone, catalyzed by whole-cell E. coli BL21 (DE3) expressing DERA . This reaction biosynthesizes 4-HBA .

Biochemical Pathways

The biochemical pathway affected by 4-HBA is the synthesis of raspberry ketone, a fragrant compound used in the food industry . 4-HBA serves as a precursor in this synthesis .

Pharmacokinetics

The production of 4-hba is optimized using a fed-batch strategy, which improves the yield of 4-hba . This suggests that the production method may influence the bioavailability of 4-HBA.

Result of Action

The result of the action of 4-HBA is the production of raspberry ketone, which has a significant market value . Additionally, studies have shown that 4-HBA has anti-cancer and anti-inflammatory functions .

Action Environment

The action environment of 4-HBA involves the use of whole-cell E. coli BL21 (DE3) as a biocatalyst . The cells are further immobilized with K-carrageenan, maintaining a residual activity of above 90% after 10 repeated uses . This suggests that the stability and efficacy of 4-HBA production are influenced by the use of immobilized cells and the repeated use of the biocatalyst.

Analyse Biochimique

Biochemical Properties

The synthesis of 4-Hydroxybenzylideneacetone mainly consists of an aldol condensation reaction of substituted aromatic aldehyde and acetone under the catalysis of a basic substance or Lewis acid . In a recent study, 2-deoxy-D-ribose 5-phosphate aldolase (DERA) was overexpressed in E. coli BL21 (DE3) as an attractive catalyst for enzymatic aldol reactions . The aldol reaction between 4-hydroxybenzaldehyde (4-HBD) and acetone to biosynthesize 4-Hydroxybenzylideneacetone was catalyzed by whole-cell E. coli BL21 (DE3) .

Cellular Effects

Given its anti-cancer and anti-inflammatory properties , it is likely that it influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is known that it is involved in the aldol reaction between 4-hydroxybenzaldehyde (4-HBD) and acetone . This reaction is catalyzed by the enzyme 2-deoxy-D-ribose 5-phosphate aldolase (DERA), which is overexpressed in E. coli BL21 (DE3) .

Temporal Effects in Laboratory Settings

In laboratory settings, the yield and 4-Hydroxybenzylideneacetone concentration were 92.8% and 111.35 mM, respectively, when using 120 mM 4-HBD and acetone as substrates . When the concentration of 4-HBD was increased to 480 mM, 376.4 mM 4-Hydroxybenzylideneacetone was obtained by a fed-batch strategy with a yield of 78.4% .

Metabolic Pathways

4-Hydroxybenzylideneacetone is involved in the aldol reaction between 4-hydroxybenzaldehyde (4-HBD) and acetone . This reaction is part of the larger metabolic pathway involving the enzyme 2-deoxy-D-ribose 5-phosphate aldolase (DERA) .

Activité Biologique

p-Hydroxybenzalacetone (PHBA), a compound belonging to the chalcone family, has garnered attention for its diverse biological activities. It is synthesized through the aldol condensation of p-hydroxybenzaldehyde and acetone, and its molecular structure features a 4-hydroxyphenyl group, which is pivotal for its biological interactions. This article delves into the biological activity of PHBA, highlighting its therapeutic potential, mechanisms of action, and relevant research findings.

- Molecular Formula : C₁₀H₁₀O₂

- Molecular Weight : 162.19 g/mol

- Structure : Contains a hydroxyphenyl group attached to a β-carbon of but-3-en-2-one.

1. Antioxidant Properties

PHBA exhibits significant antioxidant activity, which is crucial for protecting cells from oxidative stress. Research indicates that PHBA can enhance total antioxidant capacity (TAC) and increase the activity of superoxide dismutase (SOD), while decreasing levels of thiobarbituric acid reactive substances (TBARS) in hepatic tissues . This suggests that PHBA may play a protective role in liver health by mitigating oxidative damage.

2. Hepatoprotective Effects

Studies have demonstrated that PHBA has potential therapeutic applications in preventing liver ischemia/reperfusion injury. In experimental models, PHBA has shown remarkable efficacy in preserving liver function and reducing cellular apoptosis during ischemic conditions. The compound appears to exert its protective effects by modulating biochemical pathways involved in oxidative stress and inflammation .

3. Cytotoxicity Studies

Research involving microbial hosts such as Corynebacterium glutamicum has assessed the cytotoxic effects of PHBA. It was found that concentrations above 125 mg/L negatively impacted microbial growth, indicating a dose-dependent cytotoxic effect . This finding underscores the importance of dosage in leveraging PHBA's biological activity while minimizing toxicity.

The pharmacological effects of PHBA are largely attributed to its ability to interact with various biological targets:

- Enzyme Modulation : PHBA influences enzyme activities related to liver function and oxidative stress responses, potentially enhancing detoxification processes.

- Cellular Signaling : The compound may affect signaling pathways involved in apoptosis and cell survival, contributing to its hepatoprotective properties .

Study on Liver Ischemia/Reperfusion Injury

A study investigated the effects of PHBA on liver ischemia/reperfusion injury in animal models. The results indicated that treatment with PHBA significantly improved liver function parameters and reduced histological damage compared to control groups. The therapeutic dosage ranged from 0.1 to 80 mg/kg, demonstrating a favorable safety profile alongside effective treatment outcomes .

Antioxidant Activity Evaluation

Another investigation focused on the antioxidant capabilities of PHBA using various assays to measure its effects on lipid peroxidation and free radical scavenging. The study concluded that PHBA effectively reduced oxidative stress markers in vitro, supporting its potential use as an antioxidant agent in pharmaceutical formulations .

Comparative Analysis with Related Compounds

| Compound | Molecular Formula | Antioxidant Activity | Hepatoprotective Effect | Cytotoxicity Level |

|---|---|---|---|---|

| This compound | C₁₀H₁₀O₂ | High | Significant | Moderate |

| Raspberry Ketone | C₈H₈O₃ | Moderate | Moderate | Low |

| Curcumin | C₂₁H₂₃O₇ | Very High | High | Low |

Applications De Recherche Scientifique

Pharmacological Applications

PHBA has been investigated for several therapeutic applications:

- Liver Protection : Research indicates that PHBA exhibits protective effects against liver ischemia and reperfusion injury. Studies have shown that it can mitigate oxidative stress and apoptosis in hepatocytes, suggesting potential use in treating liver diseases .

- Cerebral Ischemia : PHBA has demonstrated efficacy in protecting against cerebral ischemia and related injuries. Experimental studies on animal models indicate that it reduces vascular permeability and protects brain cells from ischemic damage, positioning it as a candidate for developing new therapies for cerebrovascular diseases .

- Antioxidant Properties : The compound's antioxidant capabilities contribute to its utility in pharmaceutical formulations aimed at reducing oxidative stress-related damage across various organ systems.

Biotechnological Applications

PHBA has also found applications in biotechnology:

- Flavor Compound Production : It serves as a precursor for the microbial production of raspberry ketone, a high-value flavor compound. This bioconversion process highlights PHBA's role in sustainable production methods within the food industry .

Comparative Analysis of Biological Activities

The following table summarizes the biological activities of p-Hydroxybenzalacetone compared to other similar compounds:

| Compound | Biological Activity | Reference |

|---|---|---|

| This compound | Liver protection, antioxidant | |

| Raspberry Ketone | Anti-hyperlipidemic, anti-obesity | |

| Curcumin | Anti-inflammatory, antioxidant |

Case Studies

- Liver Ischemia/Reperfusion Injury : In a controlled study involving rats, PHBA was administered prior to inducing liver ischemia. Results showed significant reduction in liver damage markers compared to control groups, indicating its protective role against oxidative stress during reperfusion .

- Cerebral Ischemia Model : Another study demonstrated that rats treated with PHBA prior to inducing cerebral ischemia exhibited improved neurological outcomes and reduced infarct size compared to untreated controls, supporting its potential as a neuroprotective agent .

Propriétés

IUPAC Name |

(E)-4-(4-hydroxyphenyl)but-3-en-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O2/c1-8(11)2-3-9-4-6-10(12)7-5-9/h2-7,12H,1H3/b3-2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCNIKEFATSKIBE-NSCUHMNNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C=CC1=CC=C(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)/C=C/C1=CC=C(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2062878, DTXSID201287493 | |

| Record name | 3-Buten-2-one, 4-(4-hydroxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2062878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (E)-4-(4-Hydroxyphenyl)-3-buten-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201287493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22214-30-8, 3160-35-8 | |

| Record name | (E)-4-(4-Hydroxyphenyl)-3-buten-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22214-30-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Hydroxycinnamoylmethane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003160358 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Buten-2-one, 4-(4-hydroxyphenyl)-, (E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022214308 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | p-Hydroxybenzalacetone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26516 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Buten-2-one, 4-(4-hydroxyphenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Buten-2-one, 4-(4-hydroxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2062878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (E)-4-(4-Hydroxyphenyl)-3-buten-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201287493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(4-hydroxyphenyl)but-3-en-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.644 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.